Physicochemical Differentiation: Molecular Weight and Lipophilicity (XLogP3) Versus Non-Fluorinated Analog
The introduction of a 5-fluoro substituent results in a measurable increase in molecular weight and lipophilicity compared to the non-fluorinated analog, 1-benzyl-1H-indole-3-carbaldehyde. This differentiation is critical for assessing drug-likeness and passive membrane permeability in early-stage drug discovery. The computed XLogP3 value for the target compound is 3.2 [1], compared to 3.1 for the non-fluorinated analog [2]. Additionally, the molecular weight increases from 235.28 g/mol [2] to 253.27 g/mol [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 253.27 g/mol; XLogP3 = 3.2 |
| Comparator Or Baseline | 1-benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0): MW = 235.28 g/mol; XLogP3 = 3.1 |
| Quantified Difference | Δ MW = +17.99 g/mol; Δ XLogP3 = +0.1 |
| Conditions | Computational predictions by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity and molecular weight can alter a compound's ADME profile, making this fluorinated analog a distinct choice for optimizing bioavailability and target engagement in lead optimization programs.
- [1] PubChem. (2026). 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde. PubChem CID 4912823. View Source
- [2] PubChem. (2026). 1-benzyl-1H-indole-3-carbaldehyde. PubChem CID 262104. View Source
